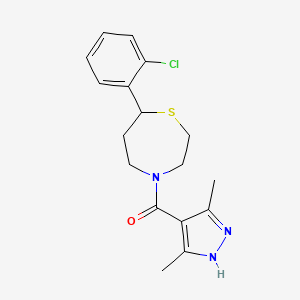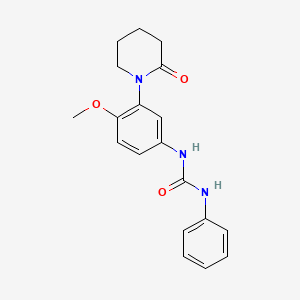
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, also known as MNPC, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. MNPC is a heterocyclic compound that contains a pyrazole ring, a nitro group, and a carboxylic acid group. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of MNPC are discussed in
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to possess several biochemical and physiological effects. 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is its potent anti-inflammatory and antitumor properties, which make it a promising candidate for the treatment of various diseases. Additionally, 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to possess low toxicity, making it a safe compound for use in lab experiments. However, one limitation of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. One potential direction is the development of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid and its effects on various signaling pathways and enzymes. Finally, the development of new synthesis methods for 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid could lead to the production of more potent and effective compounds.
Métodos De Síntesis
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1-(2-methylphenyl)hydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with nitric acid and acetic anhydride. Alternatively, 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized by the reaction of 2-methylbenzylamine with 3,5-dinitrobenzoic acid in the presence of triethylamine.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been the subject of several scientific studies due to its potential applications in various fields. 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been shown to possess antitumor and antiproliferative properties, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-4-2-3-5-9(8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYUMAPHWQXSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)



![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
amine](/img/structure/B2795793.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
